Cas no 70845-73-7 (3,4-Bis(benzyloxy)-5-methoxybenzoic acid)

3,4-Bis(benzyloxy)-5-methoxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3,4-Bis(benzyloxy)-5-methoxybenzoic acid
- 3-methoxy-4,5-bis(phenylmethoxy)benzoic acid
- AKOS022187104
- 3,4-Bis(benzyloxy)-5-methoxybenzoicacid
- DTXSID20500552
- 70845-73-7
- MFCD27938970
- SCHEMBL15673277
- LS-12024
- NAMUJFYSOGQDCY-UHFFFAOYSA-N
- 3,4-dibenzyloxy-5-methoxybenzoic acid
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- MDL: MFCD27938970
- インチ: InChI=1S/C22H20O5/c1-25-19-12-18(22(23)24)13-20(26-14-16-8-4-2-5-9-16)21(19)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3,(H,23,24)
- InChIKey: NAMUJFYSOGQDCY-UHFFFAOYSA-N
- SMILES: COC1=C(C(=CC(=C1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
計算された属性
- 精确分子量: 364.1311
- 同位素质量: 364.13107373g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 27
- 回転可能化学結合数: 8
- 複雑さ: 442
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65Ų
- XLogP3: 4.3
じっけんとくせい
- PSA: 64.99
3,4-Bis(benzyloxy)-5-methoxybenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12040886-5g |
3,4-Bis(benzyloxy)-5-methoxybenzoic acid |
70845-73-7 | 95+% | 5g |
$746 | 2024-07-24 | |
A2B Chem LLC | AC67796-500mg |
3,4-Bis(benzyloxy)-5-methoxybenzoic acid |
70845-73-7 | >95% | 500mg |
$467.00 | 2024-04-19 | |
Alichem | A019098932-1g |
3,4-Bis(benzyloxy)-5-methoxybenzoic acid |
70845-73-7 | 95% | 1g |
$400.00 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1806157-250mg |
3,4-Bis(benzyloxy)-5-methoxybenzoic acid |
70845-73-7 | 98% | 250mg |
¥1348.00 | 2024-05-02 | |
Matrix Scientific | 195111-0.500g |
3,4-Bis(benzyloxy)-5-methoxybenzoic acid |
70845-73-7 | 0.500g |
$240.00 | 2023-09-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1806157-1g |
3,4-Bis(benzyloxy)-5-methoxybenzoic acid |
70845-73-7 | 98% | 1g |
¥4212.00 | 2024-05-02 | |
A2B Chem LLC | AC67796-1g |
3,4-Bis(benzyloxy)-5-methoxybenzoic acid |
70845-73-7 | >95% | 1g |
$509.00 | 2024-04-19 |
3,4-Bis(benzyloxy)-5-methoxybenzoic acid 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
3,4-Bis(benzyloxy)-5-methoxybenzoic acidに関する追加情報
3,4-Bis(benzyloxy)-5-methoxybenzoic Acid (CAS No. 70845-73-7): A Comprehensive Overview
3,4-Bis(benzyloxy)-5-methoxybenzoic acid, a compound with the CAS registry number 70845-73-7, is a structurally complex aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique substitution pattern on the benzoic acid backbone, featuring two benzyl ether groups at the 3 and 4 positions and a methoxy group at the 5 position. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.
The synthesis of 3,4-Bis(benzyloxy)-5-methoxybenzoic acid typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Researchers have employed various strategies, including Friedel-Crafts alkylation, nucleophilic aromatic substitution, and coupling reactions, to construct this compound. Recent advancements in catalytic methods and green chemistry have further optimized the synthesis process, reducing environmental impact while maintaining high yields and purity.
One of the most notable aspects of 3,4-Bis(benzyloxy)-5-methoxybenzoic acid is its role in drug discovery. The compound has been extensively studied for its potential as a lead molecule in the development of novel therapeutic agents. Its structure allows for diverse interactions with biological targets, including enzymes and receptors. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain kinases, making it a promising candidate for anti-cancer drug development. Furthermore, its ability to modulate cellular signaling pathways has been explored in the context of neurodegenerative diseases.
In addition to its pharmacological applications, 3,4-Bis(benzyloxy)-5-methoxybenzoic acid has found utility in materials science. The compound's rigid aromatic framework and functional groups make it suitable for use as a building block in supramolecular chemistry. Researchers have utilized this compound to construct self-assembled nanostructures with potential applications in sensors and drug delivery systems. Recent studies have also highlighted its role in the synthesis of advanced polymers with tailored electronic properties.
The physical properties of 3,4-Bis(benzyloxy)-5-methoxybenzoic acid are well-documented. It exists as a crystalline solid with a melting point of approximately 210°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. Its UV-Vis spectrum reveals strong absorption bands in the ultraviolet region, indicative of its conjugated aromatic system.
From an analytical standpoint, 3,4-Bis(benzyloxy)-5-methoxybenzoic acid can be readily characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). High-resolution NMR experiments have provided detailed insights into the spatial arrangement of substituents on the aromatic ring, while MS data confirm the molecular formula and molecular weight of the compound.
Recent research has also explored the environmental fate and toxicity of 3,4-Bis(benzyloxy)-5-methoxybenzoic acid. Studies indicate that the compound undergoes biodegradation under aerobic conditions but at a relatively slow rate compared to other organic compounds. Its acute toxicity to aquatic organisms has been assessed using standard bioassays; results suggest that it poses minimal risk at concentrations typically encountered in industrial or environmental settings.
In conclusion, 3,4-Bis(benzyloxy)-5-methoxybenzoic acid (CAS No. 70845-73-7) is a versatile compound with significant potential across multiple scientific domains. Its unique structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover new properties and functionalities of this compound, it is likely to play an increasingly important role in advancing both fundamental and applied sciences.
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